molecular formula C11H13ClN2O2 B11868722 (1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride

(1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B11868722
M. Wt: 240.68 g/mol
InChI Key: JTHDGTDYAWUQRM-XQKZEKTMSA-N
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Description

(1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a nitrophenyl group and an azabicyclohexane core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable nitrophenyl-substituted precursor under acidic conditions to form the azabicyclohexane core. The reaction conditions often include the use of strong acids like hydrochloric acid to facilitate the cyclization and subsequent formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods not only improve efficiency but also reduce the environmental impact by minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azabicyclohexane core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted azabicyclohexane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the areas of neuropharmacology and antimicrobial therapy.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the azabicyclohexane core can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
  • (1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
  • (1R,5S)-1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Uniqueness

(1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and distinct reactivity profiles in chemical reactions, making it a valuable compound in various scientific disciplines.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

(1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C11H12N2O2.ClH/c14-13(15)10-3-1-8(2-4-10)11-5-9(11)6-12-7-11;/h1-4,9,12H,5-7H2;1H/t9-,11+;/m1./s1

InChI Key

JTHDGTDYAWUQRM-XQKZEKTMSA-N

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C3=CC=C(C=C3)[N+](=O)[O-].Cl

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)[N+](=O)[O-].Cl

Origin of Product

United States

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